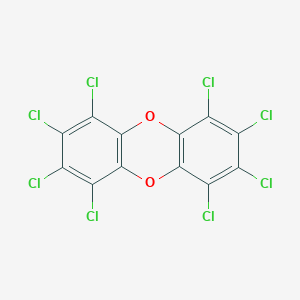
N-(1-Methyl-3-phenylpropyl)isovaleramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-Methyl-3-phenylpropyl)isovaleramide” is a biochemical used for proteomics research . Its molecular formula is C15H23NO and its molecular weight is 233.36 .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 233.36 . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Enzymatic Reactions and Molecular Studies
N-(1-Methyl-3-phenylpropyl)isovaleramide, related to tertiary amines, is significant in enzymatic reactions, such as N-demethylation processes. For instance, the N-demethylation of certain tertiary amines by rodent liver homogenates exhibits isotope effects, indicating the cleavage of the C-H bond of the N-methyl group as a rate-limiting step in enzymatic N-demethylation reactions (Abdel-Monem, 1975). Additionally, studies in aromatic N-oxides and dipolarophiles contribute to understanding the role of charge-transfer complexes in certain cycloaddition reactions, which is pivotal for molecular synthesis and understanding reaction mechanisms (Harano et al., 1986).
Antimicrobial Activity
Research into this compound derivatives has demonstrated antimicrobial activity. For instance, specific dihydropyridine analogues exhibit notable antibacterial activity against various bacterial species, highlighting the significance of the structural features, such as the substituent bulk at the C2 position, for antimicrobial potency (Olejníková et al., 2014).
Anticonvulsant Properties
Isovaleramide, an active constituent in Valeriana pavonii, has shown considerable anticonvulsant properties. Its isolation and identification as a central nervous system-active compound provide insights into potential therapeutic applications for neurological disorders (Giraldo et al., 2010).
Chemoprevention and Cancer Research
Compounds related to this compound, such as arylalkyl isothiocyanates, have been investigated for their potential in chemoprevention. For example, certain isothiocyanates are potent inhibitors of lung tumorigenesis, with structure-activity relationship studies indicating that increased alkyl chain length enhances inhibitory activity (Morse et al., 1991).
特性
IUPAC Name |
3-methyl-N-(4-phenylbutan-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)11-15(17)16-13(3)9-10-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJQPTRIOXCOEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398997 |
Source


|
| Record name | N-(1-Methyl-3-phenylpropyl)isovaleramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143085-87-4 |
Source


|
| Record name | N-(1-Methyl-3-phenylpropyl)isovaleramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
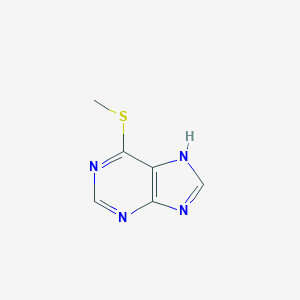
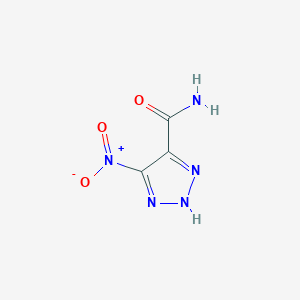

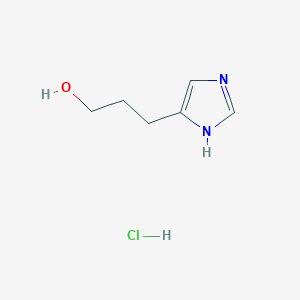
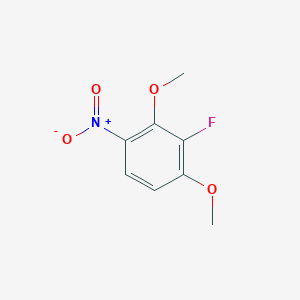

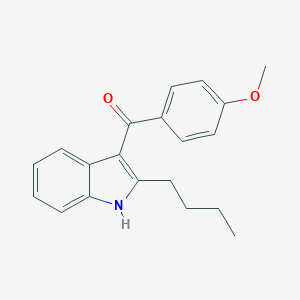
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
